

Physicochemical Characteristics of N-Benzylsulfamoyl Boronic Acids: An In-depth Technical Guide

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Compound of Interest

Compound Name: (4-(N-Benzylsulfamoyl)phenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-benzylsulfamoyl boronic acids. Due to the limited availability of direct experimental data for this specific subclass, this guide leverages data from structurally related sulfonamide phenylboronic acids to provide a robust predictive framework. Detailed experimental protocols are outlined to enable researchers to determine the precise properties of their specific N-benzylsulfamoyl boronic acid derivatives.

Core Physicochemical Properties

The physicochemical properties of N-benzylsulfamoyl boronic acids are crucial for their application in drug discovery and development, influencing their solubility, membrane permeability, and interaction with biological targets. Key properties include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), aqueous solubility, and chemical stability.

Quantitative Data Summary

While specific experimental data for N-benzylsulfamoyl boronic acids are not readily available in the public domain, data for the structurally similar 4-(N-allylsulfamoyl)-phenylboronic acid provides a valuable reference point. The introduction of electron-withdrawing sulfonyl and sulfonamide groups is known to lower the pKa of phenylboronic acid, enhancing its acidity.^[1]

Physicochemical Property	Compound	Value	Method
pKa	4-(N-allylsulfamoyl)-phenylboronic acid	7.4 ± 0.1	UV-Vis Spectrophotometric Titration
Molecular Weight	(5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid	305.2 g/mol	Computed

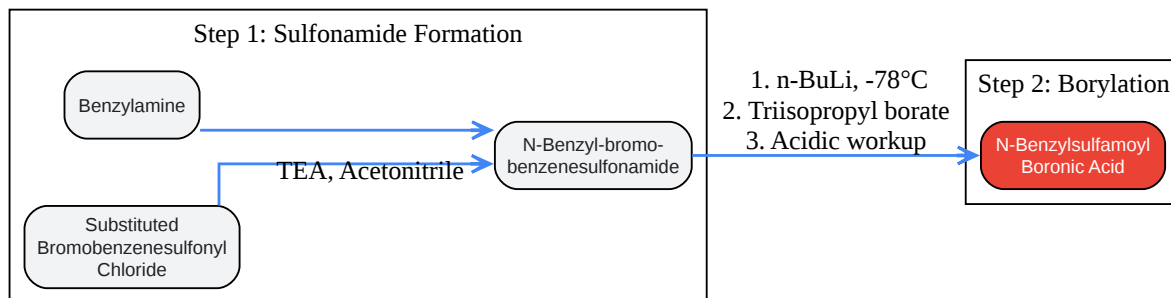
Note: The pKa of unsubstituted phenylboronic acid is approximately 8.8. The lower pKa of the sulfonamide-substituted analogue indicates a stronger Lewis acidity, which can be crucial for biological activity.^[1]

Synthesis and Experimental Protocols

Synthesis of N-Benzylsulfamoyl Boronic Acids

A representative synthesis for an N-benzylsulfamoyl boronic acid, specifically (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid, can be adapted from established protocols for related sulfonamide phenylboronic acids.^[1] The general synthetic strategy involves the reaction of a substituted bromobenzenesulfonyl chloride with benzylamine, followed by a bromo-lithium exchange and subsequent reaction with a borate ester.

Below is a diagram illustrating the proposed synthetic workflow.



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Proposed synthesis of N-benzylsulfamoyl boronic acids.

Experimental Protocol for pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of N-benzylsulfamoyl boronic acids can be determined by potentiometric titration.^[2]

- Preparation of Solutions:
 - Prepare a standardized solution of ~0.1 M potassium hydroxide (KOH) in deionized water.
 - Prepare a solution of the N-benzylsulfamoyl boronic acid at a concentration of approximately 1-5 mM in a solution of constant ionic strength (e.g., 0.15 M KCl).
- Titration:
 - Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
 - Place a known volume of the boronic acid solution in a titration vessel and immerse the calibrated pH electrode.
 - Titrate the solution with the standardized KOH solution, recording the pH after each addition of titrant.

- Continue the titration until the pH has stabilized in the alkaline region (e.g., pH 11-12).
- Data Analysis:
 - Plot the pH versus the volume of KOH added.
 - The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Experimental Protocol for logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.^[3]

- Preparation of Phases:
 - Prepare a phosphate buffer solution at a physiological pH of 7.4.
 - Saturate n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by vigorous mixing followed by separation.
- Partitioning:
 - Dissolve a known amount of the N-benzylsulfamoyl boronic acid in the n-octanol-saturated buffer or buffer-saturated n-octanol.
 - Add a known volume of the other phase to create a biphasic system.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
 - Centrifuge the mixture to ensure complete phase separation.
- Quantification:
 - Carefully sample both the aqueous and n-octanol phases.

- Determine the concentration of the boronic acid in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation:
 - The logP is calculated using the following formula: $\log P = \log_{10}([\text{Concentration in n-octanol}] / [\text{Concentration in aqueous buffer}])$

Experimental Protocol for Aqueous Solubility Determination

The aqueous solubility of N-benzylsulfamoyl boronic acids can be determined using the shake-flask method.[4]

- Equilibration:
 - Add an excess amount of the solid N-benzylsulfamoyl boronic acid to a known volume of deionized water or a relevant buffer solution in a sealed vial.
 - Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation:
 - Allow the undissolved solid to settle or centrifuge the vial to pellet the solid.
 - Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
 - Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.
- Quantification:
 - Determine the concentration of the dissolved boronic acid in the filtrate using a validated analytical method, such as HPLC-UV.
- Result:

- The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.

Experimental Protocol for Stability Assessment

The stability of N-benzylsulfamoyl boronic acids, particularly their resistance to oxidative degradation, is a critical parameter.^{[5][6]}

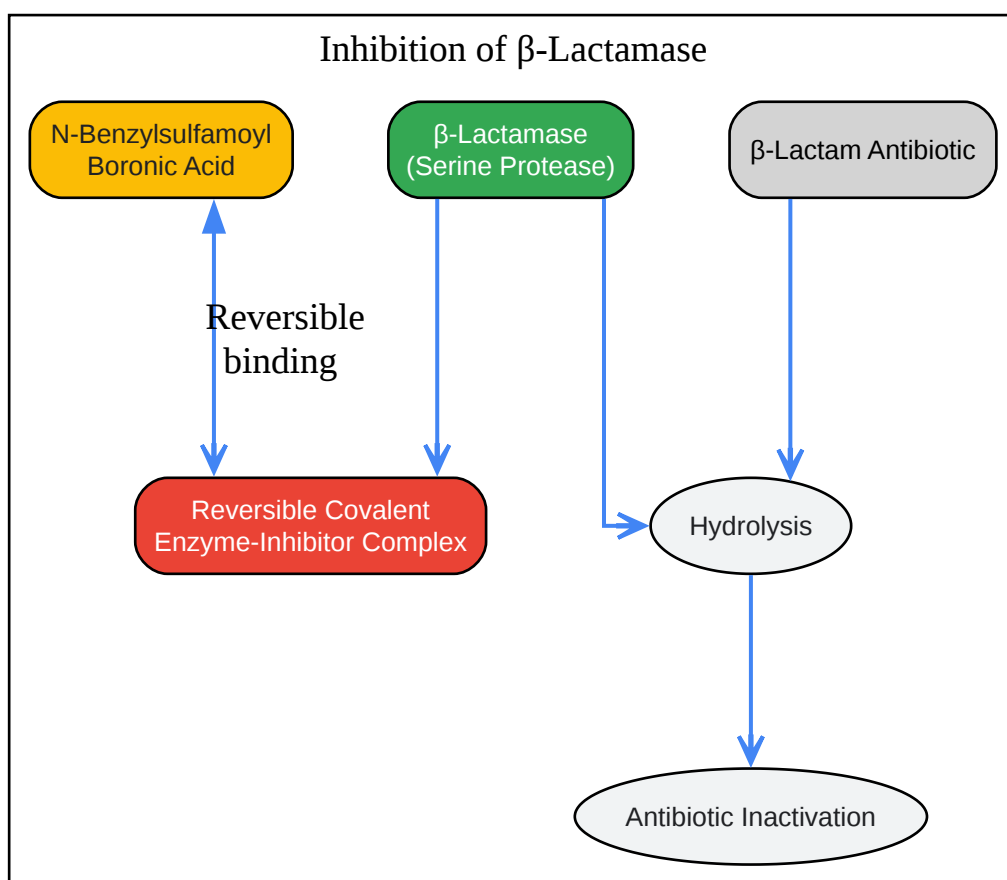
- Sample Preparation:
 - Prepare solutions of the N-benzylsulfamoyl boronic acid in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Prepare a solution of a relevant reactive oxygen species (ROS), such as hydrogen peroxide.
- Incubation:
 - Mix the boronic acid solution with the ROS solution at a defined temperature (e.g., 37 °C).
 - At various time points, withdraw aliquots of the reaction mixture.
- Analysis:
 - Quench the reaction if necessary.
 - Analyze the concentration of the remaining parent boronic acid in each aliquot using HPLC-UV.
- Data Analysis:
 - Plot the concentration of the boronic acid as a function of time.
 - Determine the degradation rate and half-life of the compound under the tested conditions.

Biological Activity and Signaling Pathways

Boronic acids are a well-established class of enzyme inhibitors, with many exhibiting activity against serine proteases.^{[7][8]} Sulfonamide-containing boronic acids have specifically been

investigated as inhibitors of β -lactamases, a class of serine proteases responsible for bacterial resistance to β -lactam antibiotics.[9][10] It is therefore highly probable that N-benzylsulfamoyl boronic acids will also target these enzymes.

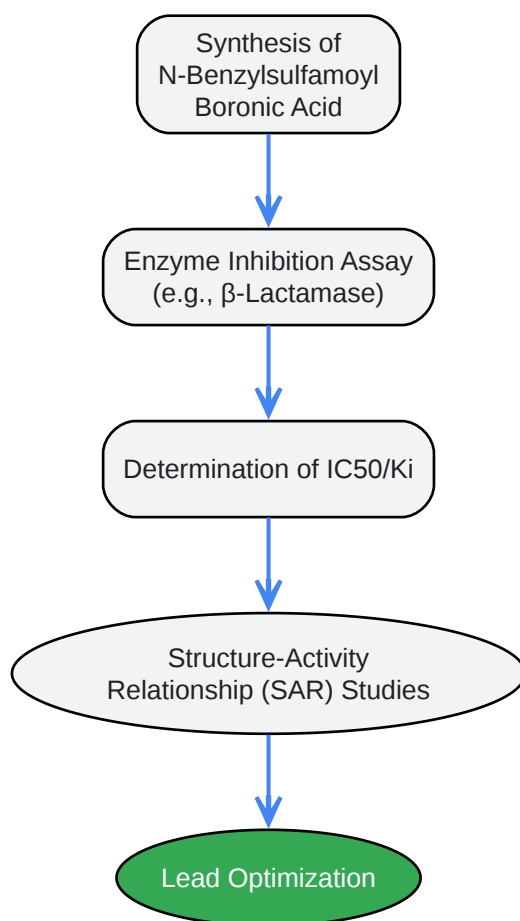
The inhibitory mechanism involves the electrophilic boron atom of the boronic acid forming a reversible covalent bond with the catalytic serine residue in the active site of the β -lactamase, mimicking the tetrahedral transition state of β -lactam hydrolysis.[9]



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Proposed inhibition of β -lactamase by N-benzylsulfamoyl boronic acids.

The following diagram illustrates the general workflow for assessing the inhibitory activity of these compounds.



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Workflow for evaluating the inhibitory activity of N-benzylsulfamoyl boronic acids.

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